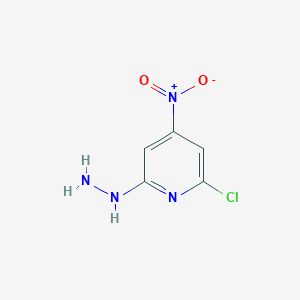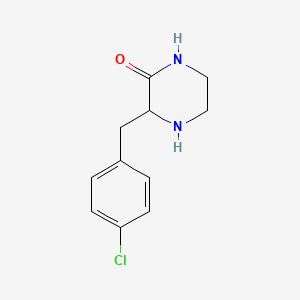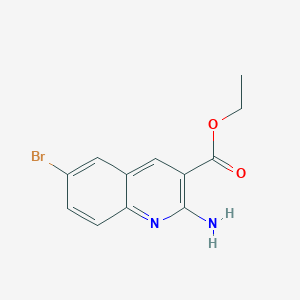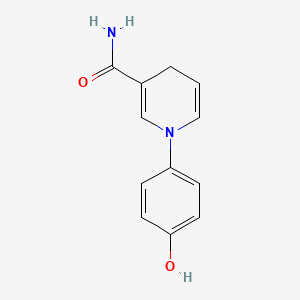
(2-Bromo-4,5-difluorophenyl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4,5-difluorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H11BrF2Si It is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-difluorophenyl)trimethylsilane typically involves the reaction of 2-bromo-4,5-difluorophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Bromo-4,5-difluorophenol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with efficient stirring and temperature control to ensure complete conversion and high yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4,5-difluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Acids or Bases: For hydrolysis of the trimethylsilyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Coupling Products: Biaryl compounds from Suzuki-Miyaura reactions.
Phenols: From hydrolysis of the trimethylsilyl group.
Scientific Research Applications
Chemistry
(2-Bromo-4,5-difluorophenyl)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. It is also used in the synthesis of fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology and Medicine
In medicinal chemistry, this compound is used to introduce fluorine atoms into drug molecules, which can enhance their metabolic stability and bioavailability. Fluorinated compounds often exhibit improved pharmacokinetic properties.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of (2-Bromo-4,5-difluorophenyl)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. In substitution reactions, the bromine atom is displaced by a nucleophile, while in coupling reactions, the trimethylsilyl group can be activated to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-2,3-difluorophenyl)trimethylsilane
- (4-Bromo-2,5-difluorophenyl)trimethylsilane
- (Bromodifluoromethyl)trimethylsilane
Uniqueness
(2-Bromo-4,5-difluorophenyl)trimethylsilane is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional arrangement can lead to different electronic and steric effects compared to other similar compounds, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H11BrF2Si |
|---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
(2-bromo-4,5-difluorophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H11BrF2Si/c1-13(2,3)9-5-8(12)7(11)4-6(9)10/h4-5H,1-3H3 |
InChI Key |
CSITVAZXFKMLMF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)


![tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)

![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)



